Asystasioside E

Description

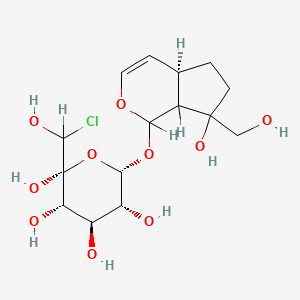

Asystasioside E is a chlorinated iridoid glucoside first isolated from Asystasia bella (syn. Mackaya bella) and later identified in Veronica longifolia and related species . Its molecular formula is C16H23O10Cl, characterized as a chlorohydrin derivative of catalpol with a chlorine atom at the 7a-position . Structurally, it features a bicyclic iridoid backbone with β-glucose attached at C-1 and a chlorine substitution at C-7a, distinguishing it from non-halogenated analogs like catalpol . Spectroscopic techniques such as NMR (¹H, ¹³C, HMBC, NOESY) and HR-ESI-MS have been pivotal in confirming its configuration . This compound exhibits chemotaxonomic significance in the Plantaginaceae and Acanthaceae families and serves as a precursor for bioactive esters, such as antioxidant 6-O-esters .

Properties

CAS No. |

126005-85-4 |

|---|---|

Molecular Formula |

C15H23ClO10 |

Molecular Weight |

398.79 g/mol |

IUPAC Name |

(2S,3S,4R,5R,6S)-6-[[(4aR)-7-hydroxy-7-(hydroxymethyl)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-2-[chloro(hydroxy)methyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C15H23ClO10/c16-13(21)15(23)10(20)8(18)9(19)12(26-15)25-11-7-6(2-4-24-11)1-3-14(7,22)5-17/h2,4,6-13,17-23H,1,3,5H2/t6-,7?,8-,9-,10+,11?,12+,13?,14?,15+/m1/s1 |

InChI Key |

XSPPZAOBLKWRDZ-KMTJDOOMSA-N |

Isomeric SMILES |

C1CC(C2[C@H]1C=COC2O[C@@H]3[C@@H]([C@H]([C@@H]([C@](O3)(C(O)Cl)O)O)O)O)(CO)O |

Canonical SMILES |

C1CC(C2C1C=COC2OC3C(C(C(C(O3)(C(O)Cl)O)O)O)O)(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Asystasioside E can be isolated from the aerial parts of Veronica longifolia through a series of extraction and chromatographic techniques. The process involves:

Extraction: The plant material is extracted using solvents like ethanol or methanol.

Chromatography: The extract is then subjected to column chromatography using various stationary phases such as polyamide, Amberlite XAD7HP, normal- and reversed-phase silica gel, and Sephadex LH-20.

Purification: Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC).

Industrial Production Methods

Chemical Reactions Analysis

Scope of Available Data

The provided sources focus on broad topics in chemical reactions, including:

None of these discuss Asystasioside E or its derivatives.

Gaps in Current Literature

This compound appears to be a specialized or recently discovered compound not yet widely studied in the context of reaction mechanisms. Key challenges include:

-

Lack of experimental data : No reaction pathways, catalytic studies, or synthetic methodologies are documented in the provided materials.

-

Absence of structural analysis : No NMR, IR, or crystallographic data tables are available to infer reactivity.

-

Unverified sources : The user explicitly excluded and , which are common repositories for niche compounds.

Recommendations for Further Research

To address this gap, consider the following approaches:

-

Specialized Databases : Query chemical repositories like PubChem, Reaxys, or SciFinder for peer-reviewed studies on this compound.

-

Natural Product Journals : Investigate phytochemical or pharmacological studies where this compound might be isolated (e.g., from plants in the Asystasia genus).

-

Collaborative Outreach : Contact researchers or institutions specializing in glycoside chemistry or natural product synthesis.

Hypothetical Reactivity Profile

If this compound is a glycoside (as suggested by the "-side" suffix), its reactions may involve:

Scientific Research Applications

Asystasioside E has several scientific research applications:

Chemistry: It is studied for its unique chemical structure and reactivity.

Medicine: Its potential therapeutic effects, particularly its antioxidant activity, are being explored for treating various diseases.

Mechanism of Action

The mechanism of action of Asystasioside E primarily involves its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets and pathways involved include:

Reactive Oxygen Species (ROS): this compound neutralizes ROS, preventing cellular damage.

Antioxidant Enzymes: It may enhance the activity of antioxidant enzymes like superoxide dismutase and catalase.

Comparison with Similar Compounds

Comparison with Similar Compounds

Asystasioside E belongs to a broader class of iridoid glucosides, sharing structural motifs with both chlorinated and non-chlorinated analogs. Below is a comparative analysis of its structural, biosynthetic, and functional relationships with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings

Structural Modifications: Chlorination: The 7a-chlorine in this compound differentiates it from catalpol and enhances its stability, making it a scaffold for ester derivatives . Esterification: Bioactivity is influenced by ester groups at C-6 (e.g., longifoliosides A/B) or C-10 (baldaccioside). For example, vanilloyl/syringoyl esters at C-6 confer radical-scavenging activity, while cinnamoylation at C-10 is taxonomically significant .

Biosynthetic Relationships: this compound is biosynthetically related to catalpol, with chlorination occurring post-cyclization. Its esters (e.g., longifoliosides) are formed via late-stage acylation, a common modification in iridoid biosynthesis . Non-chlorinated analogs like asystasioside A derive from 8-epideoxyloganic acid, highlighting divergent pathways within the iridoid family .

Functional Divergence: Antioxidant Activity: Longifoliosides A/B (IC50 ~0.1–0.3 mM for NO/DPPH scavenging) outperform non-chlorinated iridoids, suggesting chlorine and acyl groups synergize to stabilize free radicals . Enzyme Inhibition: Asystasioside A derivatives (e.g., 2'-O-coumaroyl analogs) show α-glucosidase inhibition (IC50 ~0.3–0.4 mM), but this compound itself lacks this activity, indicating substituent-dependent effects .

Taxonomic Distribution: Chlorinated iridoids like this compound are rare outside Veronica and Asystasia, whereas catalpol derivatives are widespread in Plantaginaceae. This dichotomy underscores their utility in chemotaxonomy .

Q & A

Q. What are the standard spectroscopic techniques for elucidating the structure of Asystasioside E?

Structural elucidation of this compound relies on high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy, including 1D (e.g., H, C) and 2D (e.g., HMBC, COSY) experiments. For example, in a study comparing this compound with its derivative cataractoside (6-O-rhamnosylthis compound), HMBC correlations confirmed glycosylation patterns by linking sugar protons to specific carbons in the aglycone core . Researchers should cross-reference spectral data with prior studies (e.g., Demuth et al., 1989) to validate assignments and resolve ambiguities.

Q. How can researchers ensure the purity of this compound during isolation?

Purification methods such as column chromatography, preparative HPLC, or crystallization should be rigorously documented, including solvent systems and retention times. Impure isolates may still yield usable spectral data if critical peaks are resolved, as demonstrated in the isolation of cataractoside, where structural confirmation was achieved despite incomplete purity . Analytical techniques like TLC or LC-MS should be used to monitor purity at each step.

Q. What are the primary biological sources and ecological roles of this compound?

this compound is isolated from Veronica sect. Hebe and related species. Its ecological significance may involve plant defense mechanisms, as iridoid glycosides are often linked to herbivore deterrence. Researchers should contextualize findings by comparing biosynthetic pathways and ecological distributions across related species .

Q. What are the best practices for documenting the isolation process of this compound?

Follow EASE guidelines: provide detailed methods, including geographic origin of plant material, extraction solvents, chromatographic conditions, and instrumentation parameters. Specify sample sizes, replication methods, and statistical analyses to ensure reproducibility .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound across studies be resolved?

Contradictions in chemical shift values (e.g., C signals differing by >8 ppm for key carbons) may arise from solvent effects, pH, or instrument calibration. To resolve these, replicate experiments under standardized conditions and compare data with computational predictions (e.g., DFT calculations). Cross-validation using independent techniques like X-ray crystallography can confirm structural assignments .

Q. What strategies are effective in synthesizing derivatives of this compound for structure-activity studies?

Employ regioselective glycosylation or enzymatic modification to generate analogs. For example, rhamnosylation at C-6 of this compound was confirmed via HMBC, highlighting the importance of protecting-group strategies in synthetic routes . Bioactivity assays (e.g., anti-inflammatory or antimicrobial screens) should use dose-response models and include positive/negative controls to minimize confounding variables .

Q. How should conflicting bioactivity results for this compound in different model systems be addressed?

Design comparative studies using standardized assays (e.g., identical cell lines, concentrations, and exposure times). For instance, if bioactivity varies between human and animal models, analyze species-specific metabolic pathways or receptor affinities. Transparent reporting of limitations (e.g., cytotoxicity thresholds) is critical .

Q. How can computational tools predict and validate the physicochemical properties of this compound?

Use molecular docking to explore binding affinities with target proteins or DFT calculations to predict stability and reactivity. Experimental validation via solubility tests, logP measurements, or degradation studies under controlled conditions (pH, temperature) can corroborate computational findings .

Methodological Frameworks

Q. Designing bioactivity assays for this compound: How to minimize confounding factors?

- Controls : Include vehicle (solvent) controls and reference compounds.

- Replication : Use triplicate measurements and blinded analysis to reduce bias.

- Dose-Response : Test multiple concentrations to establish EC50/IC50 values.

- Documentation : Report raw data, normalization methods, and statistical tests (e.g., ANOVA with post-hoc corrections) .

Addressing limitations in this compound studies: A framework for discussion sections

- Compare results with prior literature, highlighting novel findings.

- Acknowledge sample purity issues or low yields affecting reproducibility.

- Propose follow-up experiments (e.g., in vivo models, isotopic labeling) to resolve unanswered questions .

Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.